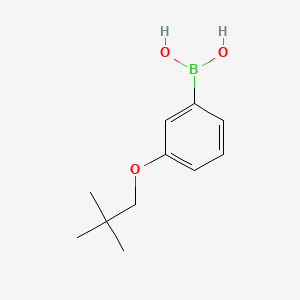

3-(Neopentyloxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Neopentyloxy)phenylboronic acid is an organic compound with the molecular formula C11H17BO3. It is a derivative of phenylboronic acid, where the phenyl group is substituted with a neopentyloxy group at the third position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Neopentyloxy)phenylboronic acid typically involves the reaction of 3-bromophenol with neopentyl bromide in the presence of a base to form 3-(neopentyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Neopentyloxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a biaryl or substituted alkene.

Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

Esterification: Alcohols and acid catalysts.

Major Products:

Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.

Oxidation: Phenols.

Esterification: Boronate esters.

Applications De Recherche Scientifique

3-(Neopentyloxy)phenylboronic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(Neopentyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Lacks the neopentyloxy group, making it less sterically hindered and potentially less selective in certain reactions.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a neopentyloxy group, which can influence its reactivity and selectivity.

3-Nitrophenylboronic Acid: Contains a nitro group, which can significantly alter its electronic properties and reactivity.

Uniqueness: 3-(Neopentyloxy)phenylboronic acid is unique due to the presence of the neopentyloxy group, which provides steric hindrance and can enhance selectivity in certain reactions. This makes it particularly useful in applications requiring high specificity and stability .

Activité Biologique

3-(Neopentyloxy)phenylboronic acid is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a neopentyloxy group attached to a phenylboronic acid structure. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions. The neopentyloxy group adds steric hindrance, potentially enhancing selectivity in biochemical interactions.

Target Interactions:

- Boronic acids, including this compound, primarily interact with biological targets through reversible covalent bonding with hydroxyl groups on enzymes and receptors. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Biochemical Pathways:

- The compound has been shown to influence various metabolic pathways by interacting with enzymes involved in carbohydrate metabolism. Specifically, it can bind to carbohydrate moieties on glycoproteins and glycolipids, impacting cell signaling and recognition processes .

Antiproliferative Effects

Research indicates that phenylboronic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the effects of phenylboronic acids, including derivatives like this compound, on ovarian cancer cells (A2780). The results demonstrated:

- Cell Cycle Arrest: Induction of G2/M phase cell cycle arrest was observed, associated with increased caspase-3 activity, indicating apoptosis .

- Structure-Activity Relationship: Variations in the chemical structure influenced the potency of antiproliferative effects, suggesting that modifications to the boronic acid structure could enhance therapeutic efficacy .

Binding Affinity Studies

Studies have shown that boronic acids can selectively bind to sialic acids (N-acetylneuraminic acid), which are prevalent on the surfaces of various cells. The binding affinity of this compound for these moieties suggests potential applications in targeting glycosylated proteins involved in disease processes .

Applications in Research and Medicine

This compound has diverse applications:

- Chemical Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals.

- Sensor Development: The compound's ability to bind carbohydrates makes it useful in developing sensors for detecting biomolecules.

- Therapeutic Potential: Ongoing research explores its role as an enzyme inhibitor in treating conditions like cancer and diabetes, leveraging its selective binding properties .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Sterically hindered; selective binding | Antiproliferative; interacts with sialic acids |

| Phenylboronic Acid | Less sterically hindered | General enzyme interactions; less selective |

| 4-Methoxyphenylboronic Acid | Contains methoxy group | Varies in reactivity compared to neopentyloxy variant |

| 3-Nitrophenylboronic Acid | Contains nitro group | Altered electronic properties affecting reactivity |

Propriétés

IUPAC Name |

[3-(2,2-dimethylpropoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-5-9(7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCIUKKXWNLWSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681725 |

Source

|

| Record name | [3-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236191-14-2 |

Source

|

| Record name | [3-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.